3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
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Overview
Description
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2•HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole derivatives , can influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-methylimidazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylimidazole with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified by recrystallization or chromatography to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride
- 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate
- 3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
Uniqueness
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGKOZPPTVIJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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